Famotidine HCl: A Technical Guide to its Chemical Properties and Structural Elucidation
Famotidine HCl: A Technical Guide to its Chemical Properties and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine (B1672045) HCl is a potent histamine (B1213489) H2 receptor antagonist widely utilized in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[] Its therapeutic efficacy stems from its specific and competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[][2] This technical guide provides an in-depth overview of the chemical properties of Famotidine HCl and the methodologies employed for its structural elucidation, tailored for professionals in the fields of research, science, and drug development.
Chemical Properties of Famotidine HCl
A comprehensive summary of the key chemical and physical properties of Famotidine HCl is presented in the table below. These parameters are crucial for its formulation, delivery, and interaction with biological systems.
| Property | Value |
| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride[3] |
| Chemical Formula | C₈H₁₆ClN₇O₂S₃[3] |
| Molecular Weight | 373.9 g/mol [3] |
| Melting Point | Approximately 163-164 °C (for the free base, Famotidine)[4][5] |
| pKa | 6.8 (guanidine group), 11.3 (sulfonamidate anion) for Famotidine[5] |
| Solubility | Freely soluble in glacial acetic acid, slightly soluble in methanol (B129727), very slightly soluble in water, and practically insoluble in ethanol.[4][6][7] |
| logP | -0.64 (for the free base, Famotidine)[4] |
Structure Elucidation
The definitive structure of Famotidine HCl has been established through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its solid-state characteristics.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign the proton and carbon signals and to establish the connectivity within the famotidine molecule.
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Sample Preparation: A sample of Famotidine HCl is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or water (D₂O).[5]
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, including gCOSY, gHSQC, and gHMBC, are performed to establish proton-proton and proton-carbon correlations.[5]
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Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to confirm the molecular structure of famotidine. These studies have been crucial in correcting initial misassignments in the literature and in understanding the protonation sites of the molecule.[5]
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Liquid chromatography-mass spectrometry (LC-MS) is a common method for the analysis of famotidine.
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Sample Preparation: For analysis of famotidine in biological matrices like plasma, a liquid-liquid or solid-phase extraction is performed to isolate the compound.[8][9] The extracted sample is then reconstituted in a suitable solvent compatible with the LC-MS system.
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., C18) to separate famotidine from other components.[8][10]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in positive ion mode, and data can be acquired in full scan mode or by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.[8][9][11] The precursor ion and characteristic product ions of famotidine are monitored to confirm its presence and to quantify it.
3. X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline state.
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Crystal Growth: Single crystals of Famotidine HCl or a cocrystal are grown by methods such as slow evaporation of a suitable solvent system. For instance, a famotidine-malonic acid cocrystal was synthesized by dissolving famotidine in a mixture of methanol and dimethylformamide, followed by the addition of malonic acid and slow evaporation.[4]
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Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature using a specific radiation source (e.g., Mo Kα).[4]
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Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using least-squares techniques.[4] This analysis provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Visualizations
Chemical Structure of Famotidine HCl
References
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. What is the mechanism of Famotidine? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and selective crystallization of famotidine polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 11. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
